

Spectroscopic Data for 2-(1-Methylcyclobutyl)acetaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-(1-Methylcyclobutyl)acetaldehyde

Cat. No.: B12339048

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-(1-Methylcyclobutyl)acetaldehyde**. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and provides a standardized experimental protocol for the acquisition of such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for **2-(1-Methylcyclobutyl)acetaldehyde**. These predictions are based on established principles of organic spectroscopy and data from analogous structures.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.7	Triplet	1H	Aldehydic proton (-CHO)
~2.3	Doublet	2H	Methylene protons alpha to carbonyl (-CH ₂ CHO)
~1.8 - 2.0	Multiplet	4H	Cyclobutyl methylene protons (-CH ₂)
~1.6 - 1.8	Multiplet	2H	Cyclobutyl methylene protons (-CH ₂)
~1.2	Singlet	3H	Methyl protons (-CH ₃)

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~202	CH	Aldehydic carbonyl carbon (-CHO)
~52	CH ₂	Methylene carbon alpha to carbonyl (-CH ₂ CHO)
~38	C	Quaternary cyclobutyl carbon
~35	CH ₂	Cyclobutyl methylene carbons
~25	CH ₃	Methyl carbon (-CH ₃)
~18	CH ₂	Cyclobutyl methylene carbon

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950 - 2850	Strong	C-H stretch (alkyl)
~2820 and ~2720	Medium, Sharp	C-H stretch (aldehyde)
~1725	Strong, Sharp	C=O stretch (aldehyde)
~1465	Medium	CH ₂ bend
~1380	Medium	CH ₃ bend

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Abundance	Proposed Fragment
112	Moderate	[M] ⁺ (Molecular Ion)
83	High	[M - CHO] ⁺
69	High	[C ₅ H ₉] ⁺ (cyclobutylmethyl cation)
55	High	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as **2-(1-Methylcyclobutyl)acetaldehyde**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.

- **^1H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum with a 90° pulse.
 - Set the spectral width to cover a range of -1 to 12 ppm.
 - Use a relaxation delay of 1-2 seconds between scans.
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover a range of 0 to 220 ppm.
 - Use a longer relaxation delay (e.g., 2-5 seconds).
 - Accumulate a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm for ^1H and ^{13}C). Integrate the peaks in the ^1H NMR spectrum.

IR Spectroscopy

- **Sample Preparation:** For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Acquisition:**
 - Record a background spectrum of the clean salt plates.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .

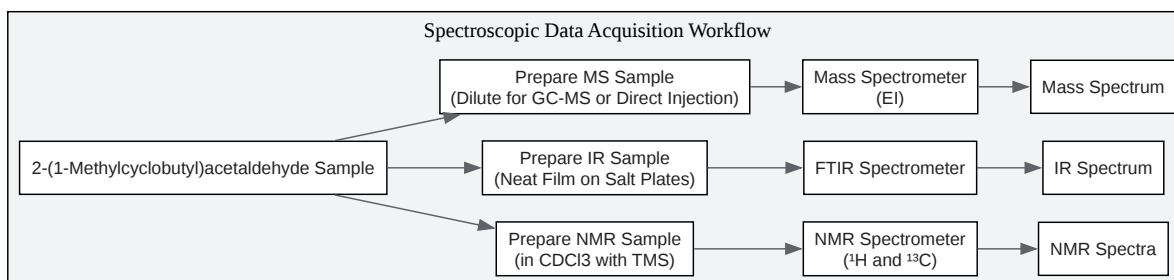
- Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via direct injection or through a gas chromatography (GC) inlet for separation from any impurities.
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 35-200).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

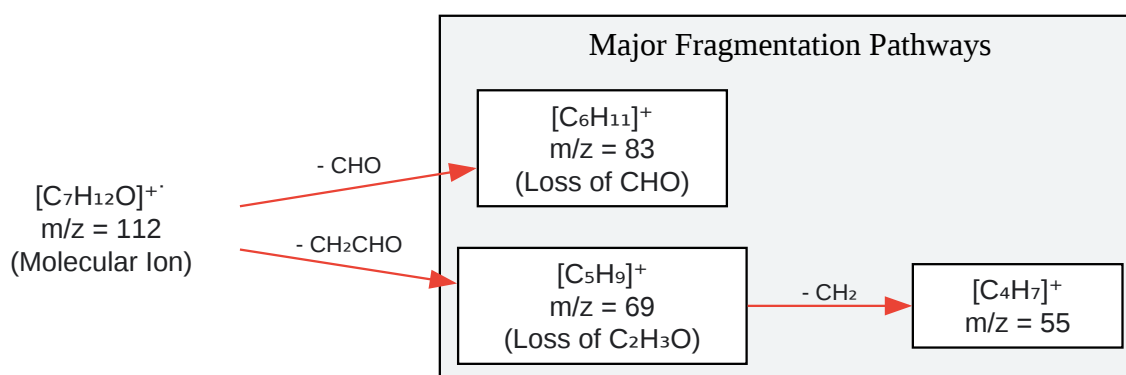
Visualizations

The following diagrams illustrate key concepts relevant to the spectroscopic analysis of **2-(1-Methylcyclobutyl)acetaldehyde**.



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Caption: Experimental workflow for spectroscopic data acquisition.



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Caption: Predicted major fragmentation pathways in mass spectrometry.

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